molecular formula C13H13N3O5 B403235 N,N-Diallyl-3,5-dinitrobenzamide

N,N-Diallyl-3,5-dinitrobenzamide

Cat. No.: B403235
M. Wt: 291.26g/mol
InChI Key: UVGPJPAHBJNGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-3,5-dinitrobenzamide is a nitroaromatic compound characterized by two allyl groups attached to the nitrogen atom of a benzamide scaffold, with nitro substituents at the 3- and 5-positions of the benzene ring. The diallyl substituents likely enhance lipophilicity, influencing solubility, membrane permeability, and intermolecular interactions. This molecule’s reactivity and applications can be inferred from studies on similar derivatives, particularly in medicinal chemistry and crystallography .

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26g/mol

IUPAC Name

3,5-dinitro-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H13N3O5/c1-3-5-14(6-4-2)13(17)10-7-11(15(18)19)9-12(8-10)16(20)21/h3-4,7-9H,1-2,5-6H2

InChI Key

UVGPJPAHBJNGOV-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

A systematic comparison of N,N-diallyl-3,5-dinitrobenzamide with structurally related compounds is presented below, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Table 1: Structural Features of 3,5-Dinitrobenzamide Derivatives
Compound Name Substituents (N-position) Key Functional Groups Molecular Weight (g/mol)
This compound Diallyl Nitro, Allyl ~317.28*
N-Octyl-3,5-dinitrobenzamide Octyl Nitro, Alkyl 353.34
2-Hydroxy-3,5-dinitrobenzamide Hydroxyl (C2) Nitro, Hydroxyl 227.13
N-Methyl-3,5-dinitrobenzamide Methyl Nitro, Alkyl 239.18
N,N-Dimethyl-3,5-dinitrobenzamide Dimethyl Nitro, Alkyl 253.20
N-Benzyl-3,5-dinitrobenzamide Benzyl Nitro, Aromatic 301.27
N,N-Dicyclohexyl-3,5-dinitrobenzamide Dicyclohexyl Nitro, Cycloalkyl 375.42

*Calculated based on molecular formula C₁₃H₁₃N₃O₅.

Physicochemical and Crystallographic Properties

  • Lipophilicity: The diallyl groups in this compound likely increase lipophilicity compared to methyl or hydroxyl analogs, enhancing membrane permeability but reducing aqueous solubility. Hydroxyl-substituted derivatives (e.g., 2-hydroxy-3,5-dinitrobenzamide) are more hydrophilic, impacting bioavailability and metabolic clearance .
  • Crystallography and Stability :

    • N,N-Dimethyl-3,5-dinitrobenzamide forms co-crystals stabilized by N–H···O hydrogen bonds and C–H···O interactions, contributing to thermal stability .
    • Bulky substituents like dicyclohexyl groups in N,N-dicyclohexyl-3,5-dinitrobenzamide create dense crystal packing via van der Waals interactions, reducing solubility but enhancing solid-state stability .

Structure-Activity Relationships (SAR)

  • Alkyl vs. Aromatic Substituents :
    • Long alkyl chains (e.g., octyl) enhance antimycobacterial activity by interacting with hydrophobic bacterial membranes .
    • Aromatic substituents (e.g., benzyl) enable π-π stacking with protein targets, useful in structural biology .
  • Electron-Withdrawing Groups :
    • Nitro groups enhance electrophilicity, facilitating interactions with nucleophilic residues in proteins .
    • Trifluoromethyl or chloro groups (e.g., in N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide) increase binding specificity through steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.